molecular formula C15H21NO4 B2379811 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide CAS No. 1421469-38-6

2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Cat. No.: B2379811
CAS No.: 1421469-38-6
M. Wt: 279.336
InChI Key: BPLBDNPYPXFBPZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a synthetic benzamide derivative intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Benzamide compounds with specific alkoxy and hydroxy substitutions are of significant interest in medicinal chemistry for their potential to interact with key biological targets. For instance, structurally similar 2-ethoxybenzamide derivatives have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a promising and validated therapeutic target for the treatment of type 2 diabetes and obesity . Research into these compounds involves evaluating their inhibitory potency, selectivity over related phosphatases, and cellular activity in models of glucose uptake . More broadly, novel benzamide derivatives are actively investigated for a range of pharmacological activities, including potential applications in respiratory diseases and disorders of the alimentary tract . The presence of both the 2-ethoxybenzamide moiety and a stereochemically complex, polyfunctional cyclopentylamine ring (featuring two hydroxy groups) in this compound suggests it may possess interesting binding properties and solubility characteristics, making it a valuable chemical tool for probing enzyme function and developing new therapeutic leads in metabolic disease research.

Properties

IUPAC Name

2-ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-20-14-6-4-3-5-12(14)15(19)16-11-7-10(9-17)13(18)8-11/h3-6,10-11,13,17-18H,2,7-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBDNPYPXFBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Ethoxybenzoic Acid Derivatives

Synthesis of 2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid is typically synthesized via O-alkylation of salicylic acid with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Alternative routes involve Fries rearrangement of ethoxy-substituted phenyl esters, though this method is less common due to lower regioselectivity.

Reaction Conditions:
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : 80–100°C for 6–12 hours.
  • Yield : 70–85% after recrystallization.

Activation of 2-Ethoxybenzoic Acid

Activation to reactive intermediates is essential for efficient amide coupling:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to 2-ethoxybenzoyl chloride. This method is highly efficient but requires anhydrous conditions.

Procedure :

  • Add SOCl₂ (1.2 equiv) dropwise to 2-ethoxybenzoic acid in dry dichloromethane (DCM).
  • Reflux at 40°C for 2 hours.
  • Remove excess SOCl₂ under reduced pressure.

Purity : >95% by ¹H NMR.

Mixed Carbonate Approach

Using ethyl chloroformate and N-methylmorpholine generates a reactive mixed carbonate, which reacts efficiently with amines.

Synthesis of 3-Hydroxy-4-(Hydroxymethyl)cyclopentylamine

Cyclopentane Functionalization

The cyclopentylamine backbone is synthesized via:

  • Diels-Alder Reaction : Cyclopentadiene and acrylonitrile yield a bicyclic intermediate, which is hydrolyzed to a cis-diol.
  • Hydroxymethyl Introduction : Aldol condensation with formaldehyde under basic conditions introduces the hydroxymethyl group.

Amine Generation

Reductive amination of a ketone intermediate (e.g., 3-hydroxy-4-(hydroxymethyl)cyclopentanone) using ammonium acetate and sodium cyanoborohydride affords the cyclopentylamine.

Key Data :

  • Yield : 60–70%.
  • Stereoselectivity : Predominantly cis-configuration due to steric hindrance.

Amide Bond Formation Strategies

Direct Coupling Using Carbodiimides

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
Procedure :

  • Combine 2-ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DCM.
  • Add cyclopentylamine (1.1 equiv) and stir at 25°C for 12 hours.
  • Quench with aqueous NaHCO₃ and extract with DCM.

Yield : 65–75%.

Acid Chloride Route

  • React 2-ethoxybenzoyl chloride (1.0 equiv) with cyclopentylamine (1.2 equiv) in THF.
  • Add triethylamine (2.0 equiv) as a base.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 80–85%.

Protection-Deprotection Approach

Hydroxyl Group Protection
  • Protecting Groups : Acetyl (Ac), tert-butyldimethylsilyl (TBDMS).
  • Procedure : Treat cyclopentylamine with acetic anhydride (for Ac) or TBDMS-Cl (for silyl ethers) in pyridine.
Deprotection Post-Amide Formation
  • Acetyl Removal : Methanolic HCl (0.5 M, 2 hours).
  • TBDMS Removal : Tetrabutylammonium fluoride (TBAF) in THF.

Overall Yield : 70–78% after deprotection.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DMF enhances coupling efficiency but complicates purification.
  • Temperature : Reactions >40°C risk epimerization of the cyclopentylamine.

Stereochemical Considerations

Racemization at the cyclopentylamine’s stereocenter is minimized by:

  • Using HOBt to reduce activation time.
  • Conducting reactions at 0–25°C.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Disadvantages
EDC/HOBt Coupling 65–75 90–95 Mild conditions, no racemization Requires excess reagents
Acid Chloride 80–85 95–98 High efficiency Anhydrous conditions needed
Protection-Deprotection 70–78 85–90 Controls side reactions Additional synthetic steps

Industrial-Scale Considerations

Patents highlight the use of continuous flow reactors for acid chloride generation, reducing reaction times by 50%. Scalable purification via crystallization in isopropanol achieves >98% purity with minimal losses.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxy and hydroxymethyl groups allows for hydrogen bonding interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several benzamide derivatives and cyclopentyl-containing molecules. Key analogues include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Substituents on Benzamide Cyclopentyl Substituents Molecular Weight (g/mol) Reference
2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide C₁₆H₂₁NO₄ 2-Ethoxy 3-hydroxy, 4-hydroxymethyl 291.34 -
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide C₁₇H₁₉NO₂ 2-Methyl - 269.34
[1R-(Z)-7-[3,5-Dihydroxy-2-(trifluoromethyl-phenoxy)cyclopentyl]ester] C₂₆H₃₅F₃O₆ - Trifluoromethyl, dihydroxy 500.55
2-Hydroxy-N-(4-methylphenyl)benzamide C₁₄H₁₃NO₂ 2-Hydroxy - 227.26

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to 2-hydroxy or 2-methyl substituents in analogues . However, the hydroxyl and hydroxymethyl groups on the cyclopentyl ring counterbalance this by enhancing hydrophilicity.
  • Cyclopentyl Modifications: The trifluoromethyl-phenoxy substituent in the compound from introduces strong electron-withdrawing effects, which are absent in the target compound’s hydroxyl/hydroxymethyl system .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 2-Methyl-N-(3-isopropoxyphenyl)benzamide [1R-...] Ester 2-Hydroxy-N-(4-methylphenyl)benzamide
Molecular Weight 291.34 269.34 500.55 227.26
Polar Groups 3 (OH, CH₂OH, ethoxy) 1 (methylethoxy) 4 (OH, ester, trifluoromethyl) 2 (OH, amide)
Predicted logP ~1.2 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~3.5 (highly lipophilic) ~1.8 (moderate lipophilicity)

Analysis :

  • The target compound’s hydroxymethyl group improves aqueous solubility compared to analogues with purely aromatic or alkyl substituents (e.g., 2-methyl or trifluoromethyl groups) .

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, and how do they influence reactivity?

  • The compound contains an amide core (critical for hydrogen bonding and biological interactions), ethoxy (electron-donating group affecting electronic properties), and hydroxy/hydroxymethyl cyclopentyl substituents (enhancing solubility and stereochemical complexity). These groups dictate reactivity in nucleophilic acyl substitution and hydrogen-bond-mediated interactions with enzymes or receptors .

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt under anhydrous conditions.
  • Cyclopentyl derivatization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent side reactions .
  • Purification : Employ gradient elution via reversed-phase HPLC or silica gel chromatography to isolate the product .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FT-IR to validate amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How does the compound’s solubility vary under different experimental conditions?

  • Solubility is pH-dependent due to ionizable hydroxyl groups. It is soluble in polar aprotic solvents (e.g., DMSO) at neutral pH but precipitates in acidic conditions. Pre-formulation studies using co-solvents like PEG-400 can enhance aqueous solubility .

Advanced Research Questions

Q. What methodologies are used to analyze its interaction with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of interactions.
  • Molecular docking simulations : Predict binding modes using software like AutoDock Vina, guided by crystallographic data of homologous targets .

Q. How do structural modifications (e.g., substituent changes) alter biological activity?

  • Comparative studies show:

  • Electron-withdrawing groups (e.g., fluorine at position 3) enhance antimicrobial activity by increasing membrane permeability.
  • Methoxy vs. ethoxy substitutions on the benzamide core modulate selectivity for cytochrome P450 isoforms, as shown in SAR tables .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal assays : Confirm enzyme inhibition using fluorogenic substrates alongside radiometric assays to rule out false positives .

Q. How can in silico methods predict pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME): Estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
  • Molecular dynamics simulations : Assess stability in biological membranes using GROMACS, incorporating lipid bilayer models .

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